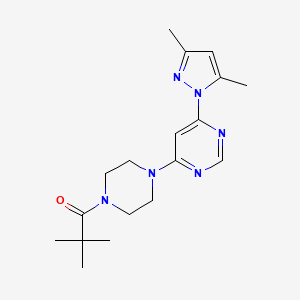

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

货号:

B2583062

CAS 编号:

1172457-64-5

分子量:

342.447

InChI 键:

SCMVDRQSZZEZFD-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

This compound, 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one, is a chemical reagent designed for research applications, particularly in the field of kinase signaling pathways. It features a core structure common to a class of molecules known to act as serine-threonine kinase modulators . Compounds within this structural class have demonstrated research value in modulating key kinases such as p70S6K, Akt1, and Akt2, which are central to critical cellular processes including proliferation, differentiation, and programmed cell death . The inhibition of these kinase receptor signal transduction pathways is a key area of investigation for a range of diseases . As such, this reagent holds significant potential for researchers studying the mechanisms of immunological, inflammatory, and proliferative diseases, as well as metabolic disorders such as diabetes and obesity, in a preclinical setting . It is important to note that the specific pharmacological profile and binding affinity of this exact molecule require further empirical determination. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name |

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-13-10-14(2)24(21-13)16-11-15(19-12-20-16)22-6-8-23(9-7-22)17(25)18(3,4)5/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMVDRQSZZEZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidine Cores

- Compound 3 (from ): (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine Differs in substituents: A hydrazine group replaces the piperazine-dimethylpropanone chain. The p-tolyl group enhances aromatic interactions but reduces polarity compared to the dimethylpropanone in the target compound .

- Compound 4i (from ): Contains a coumarin-linked pyrimidinone and tetrazole-pyrrole system. The coumarin substituent introduces fluorescence properties, absent in the target compound. The tetrazole ring provides metabolic stability but increases molecular weight (MW: ~580 g/mol vs. ~386 g/mol for the target compound) .

Piperazine-Containing Analogues

- Compound 5 (from ): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Shares a piperazine-ketone backbone but replaces pyrimidine with a pyrazole-butanoic acid chain. The trifluoromethylphenyl group enhances lipophilicity (ClogP: ~3.2 vs. ~2.1 for the target compound) .

- N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (from ):

Key Data Table

Pharmacological Implications

- The target compound’s dimethylpropanone group may improve blood-brain barrier penetration compared to hydrazine (Compound 3) or coumarin derivatives (Compound 4i).

- Piperazine analogues with trifluoromethyl groups (Compound 5) exhibit higher ClogP, favoring CNS activity but risking off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。